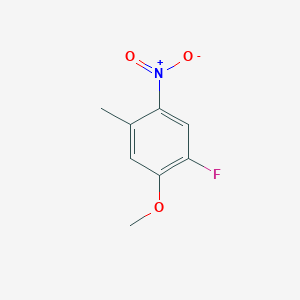![molecular formula C13H15NO4 B2545080 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid CAS No. 150891-02-4](/img/structure/B2545080.png)
3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid” is a chemical compound with the CAS Number: 150891-02-4 . Its IUPAC name is N-[(2E)-3-(4-methoxyphenyl)-2-propenoyl]-beta-alanine . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular weight of “3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid” is 249.27 . The InChI Code for this compound is 1S/C13H15NO4/c1-18-11-5-2-10(3-6-11)4-7-12(15)14-9-8-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)/b7-4+ .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Material Science
3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid, through its derivatives, finds applications in material science, particularly in the synthesis of polymers. The compound has been explored as a sustainable alternative to traditional phenolic compounds in the production of polybenzoxazine, a type of thermosetting resin. Phloretic acid, a phenolic compound related to 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid, is used to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This novel approach enables the creation of almost 100% bio-based benzoxazine end-capped molecules with significant thermal and thermo-mechanical properties suitable for a wide range of applications, offering a greener alternative to phenol-based materials (Acerina Trejo-Machin et al., 2017).
Crystallography and Molecular Interaction Studies
The crystal structure and molecular interactions of derivatives of 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid have been investigated to understand their chemical behavior better. One study characterized (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid through X-ray crystallography, spectroscopy, and quantum chemical calculations. The study revealed how methoxy substitution influences the molecule's stability and interactions, providing insights into the design of molecules with desired properties (P. Venkatesan et al., 2016).
Organic Synthesis and Catalysis
In organic synthesis, the reactivity of compounds related to 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid has been harnessed in highly enantioselective alkylation reactions catalyzed by Brønsted acids. Such reactions enable the synthesis of complex molecules with high yields and excellent enantioselectivity, demonstrating the compound's utility in constructing chiral molecules (Qixiang Guo et al., 2009).
Molecular Electronics and Photonics
The derivatives of 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid have also shown potential in molecular electronics and photonics. For instance, the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, which include compounds structurally related to 3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid, were studied for their optical properties. Such compounds exhibit distinct optical behaviors due to their stacking modes, which could be exploited in the development of optical materials and devices (Qing‐bao Song et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-18-11-5-2-10(3-6-11)4-7-12(15)14-9-8-13(16)17/h2-7H,8-9H2,1H3,(H,14,15)(H,16,17)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRPNSNIDMGEYJV-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2544999.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2545003.png)



![4-[[(5-Bromopyrimidin-2-yl)amino]methyl]-2,3-dihydrochromen-4-ol](/img/structure/B2545009.png)
![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(thiophen-3-yl)benzoyl]piperazine](/img/structure/B2545010.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione](/img/structure/B2545011.png)

![3-[(2-ethylpiperidin-1-yl)carbonyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2545013.png)

![tert-butyl 4-{[2-(propylamino)-3-pyridyl]amino}tetrahydro-1(2H)-pyridinecarboxylate](/img/structure/B2545015.png)

![N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2545020.png)